![molecular formula C23H21N5O5 B2903225 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021079-25-3](/img/structure/B2903225.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21N5O5 and its molecular weight is 447.451. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid, which is then coupled with 2,3-dihydro-1,4-benzodioxin-6-amine to form the second intermediate, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide.
Starting Materials
4-ethoxyaniline, acetic anhydride, sodium acetate, sulfuric acid, sodium nitrite, sodium hydroxide, 2,3-dihydro-1,4-benzodioxin-6-amine
Reaction
Step 1: Synthesis of 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid, a. Dissolve 4-ethoxyaniline in acetic anhydride and add sodium acetate., b. Heat the mixture to 80°C for 2 hours., c. Cool the mixture and add sulfuric acid., d. Add sodium nitrite and cool the mixture to 0°C., e. Add sodium hydroxide and stir for 30 minutes., f. Filter the mixture and wash with water to obtain the product., Step 2: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide, a. Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine in ethanol and add 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid., b. Add triethylamine and stir for 24 hours., c. Filter the mixture and wash with water to obtain the product.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-2-31-17-6-3-15(4-7-17)18-12-19-23(30)27(24-14-28(19)26-18)13-22(29)25-16-5-8-20-21(11-16)33-10-9-32-20/h3-8,11-12,14H,2,9-10,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQAHWCFJLOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide |
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